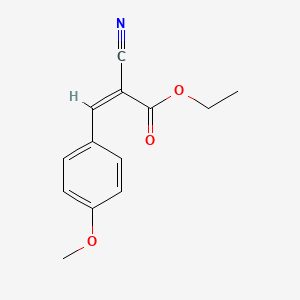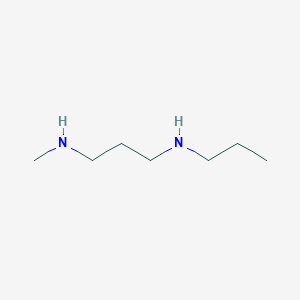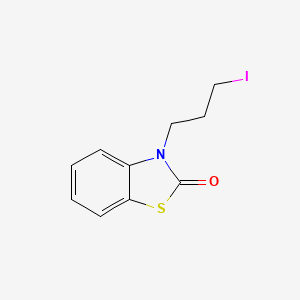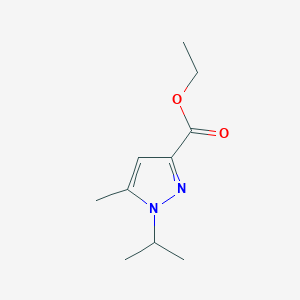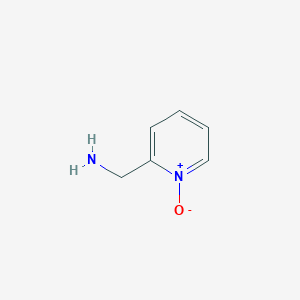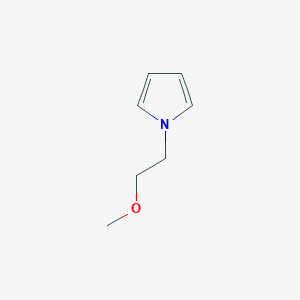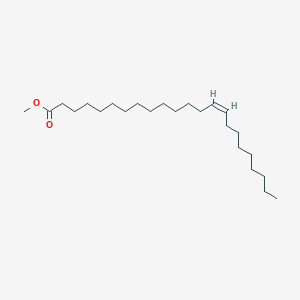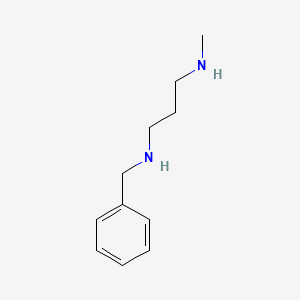
N1-Benzyl-N3-methyl-1,3-propanediamine
Übersicht
Beschreibung
N1-Benzyl-N3-methyl-1,3-propanediamine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It falls within the category of biochemicals used in proteomics research . The compound’s structure consists of a benzyl group attached to a methylated 1,3-propanediamine backbone .
Synthesis Analysis
The synthetic pathway for N1-Benzyl-N3-methyl-1,3-propanediamine involves the condensation of benzylamine (N1-benzyl) with N-methylpropane-1,3-diamine (N3-methyl-1,3-propanediamine). This reaction forms the central amine bond, resulting in the desired compound .
Molecular Structure Analysis
The compound’s molecular structure comprises a central diamine (1,3-propanediamine) backbone, with the benzyl group attached to one nitrogen atom and a methyl group to the other. The benzyl group provides aromatic character, while the methyl group introduces steric effects .
Chemical Reactions Analysis
N1-Benzyl-N3-methyl-1,3-propanediamine can participate in various chemical reactions, including alkylation , acylation , and reductive amination . These reactions allow for the modification of its functional groups and the formation of derivatives .
Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol
This study highlights the importance of efficient recovery and purification methods for biologically produced diols, including 1,3-propanediol, due to their wide range of applications and the significant cost associated with their separation from fermentation broth. The review discusses various separation technologies, emphasizing the need for improvements in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).
Glycerol Hydrogenolysis to 1,3-Propanediol
Catalysts for glycerol hydrogenolysis to 1,3-propanediol
This review focuses on the conversion of glycerol to 1,3-propanediol using heterogeneous catalysts. It evaluates the influence of active acid and metallic phases on the activity and selectivity of the process, identifying platinum, iridium, and copper as promising metals. The review underscores the potential of optimizing process variables to enhance 1,3-propanediol production competitiveness in the market (Alisson Dias da Silva Ruy et al., 2020).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide a versatile ordering moiety for supramolecular chemistry
The study explores the applications of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications, focusing on their self-assembly into nanometer-sized structures and multivalent nature. The adaptability of BTAs suggests their potential for various scientific research applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-benzyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBOBHGAXKYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)
![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)

